DisodiuM Phenyl Phosphate Hydrate DisodiuM Phenyl Phosphate Hydrate
Brand Name: Vulcanchem
CAS No.: 1260375-37-8
VCID: VC11982658
InChI: InChI=1S/C6H7O4P.2Na.H2O/c7-11(8,9)10-6-4-2-1-3-5-6;;;/h1-5H,(H2,7,8,9);;;1H2/q;2*+1;/p-2
SMILES: C1=CC=C(C=C1)OP(=O)([O-])[O-].O.[Na+].[Na+]
Molecular Formula: C6H7Na2O5P
Molecular Weight: 236.07 g/mol

DisodiuM Phenyl Phosphate Hydrate

CAS No.: 1260375-37-8

Cat. No.: VC11982658

Molecular Formula: C6H7Na2O5P

Molecular Weight: 236.07 g/mol

* For research use only. Not for human or veterinary use.

DisodiuM Phenyl Phosphate Hydrate - 1260375-37-8

CAS No. 1260375-37-8
Molecular Formula C6H7Na2O5P
Molecular Weight 236.07 g/mol
IUPAC Name disodium;phenyl phosphate;hydrate
Standard InChI InChI=1S/C6H7O4P.2Na.H2O/c7-11(8,9)10-6-4-2-1-3-5-6;;;/h1-5H,(H2,7,8,9);;;1H2/q;2*+1;/p-2
Standard InChI Key QPXRAGHWHMEVOR-UHFFFAOYSA-L
SMILES C1=CC=C(C=C1)OP(=O)([O-])[O-].O.[Na+].[Na+]
Canonical SMILES C1=CC=C(C=C1)OP(=O)([O-])[O-].O.[Na+].[Na+]

Chemical Identity and Structural Characteristics

Molecular Composition and Hydration States

Disodium phenyl phosphate hydrate exists in multiple hydration states, with the anhydrous and dihydrate forms being the most commonly referenced. Key differences between these forms are summarized below:

PropertyAnhydrous Form Dihydrate Form
Molecular FormulaC6H7Na2O5P\text{C}_6\text{H}_7\text{Na}_2\text{O}_5\text{P}C6H10NaO5P\text{C}_6\text{H}_{10}\text{NaO}_5\text{P}
Molecular Weight236.07 g/mol216.1 g/mol
CAS Number1260375-37-866778-08-3
HydrationMonohydrateDihydrate

The structural disparity arises from the inclusion of water molecules in the crystal lattice. The anhydrous form contains one water molecule per formula unit, while the dihydrate incorporates two .

Structural Representation

The compound features a phenyl group (C6H5\text{C}_6\text{H}_5) esterified to a phosphate group, with two sodium ions neutralizing the charge. The SMILES notation for the core structure is:
[Na+].[Na+].[O-]P([O-])(=O)OC1=CC=CC=C1\text{[Na+].[Na+].[O-]P([O-])(=O)OC1=CC=CC=C1} .
The InChI key, TYJOJLOWRIQYQM-UHFFFAOYSA-L\text{TYJOJLOWRIQYQM-UHFFFAOYSA-L}, further confirms the achiral nature and absence of stereocenters .

Synthesis and Purification

Industrial Synthesis

Disodium phenyl phosphate is synthesized through the reaction of phenyl phosphate with sodium hydroxide. The process involves:

  • Esterification: Phenyl phosphate is treated with sodium hydroxide to form the disodium salt.

  • Hydration: Controlled crystallization under aqueous conditions yields the hydrate or dihydrate forms .

Laboratory Purification

For high-purity applications, the dihydrate form is purified via:

  • Dissolution in methanol to remove inorganic phosphate impurities.

  • Precipitation with diethyl ether (Et2O\text{Et}_2\text{O}).

  • Vacuum drying to isolate the crystalline product .

Physical and Chemical Properties

Solubility and Stability

  • Solubility: Highly soluble in water and polar solvents like methanol .

  • Thermal Stability: Decomposes above 200°C, releasing water and forming sodium polyphosphates .

  • pH Sensitivity: Functions as a buffering agent in neutral to slightly alkaline conditions .

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at 1250 cm1^{-1} (P=O stretch) and 1050 cm1^{-1} (P-O-C aryl stretch) .

  • NMR: 31P^{31}\text{P} NMR shows a singlet at δ +2.5 ppm, indicative of the phosphate group .

Applications in Research and Industry

Biochemical Assays

Disodium phenyl phosphate hydrate serves as a substrate for phosphatase enzymes. Its hydrolysis to inorganic phosphate (PO43\text{PO}_4^{3-}) and phenol is monitored colorimetrically to:

  • Assess enzymatic activity in milk pasteurization (residual phosphatase indicates incomplete sterilization) .

  • Screen inhibitors of Src homology 2 (SH2) domains in drug discovery .

Analytical Chemistry

The compound is employed in oscillating chemical systems to detect phenyl phosphate via perturbation effects. This method achieves nanomolar sensitivity in complex matrices .

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